
Trichloroborazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-Trichloro Borazole, also known as B-Trichloroborazine, is an inorganic compound with the chemical formula B₃N₃Cl₃H₃. It is a derivative of borazine, which is often referred to as “inorganic benzene” due to its structural similarity to benzene. B-Trichloro Borazole is characterized by the presence of three chlorine atoms attached to the boron atoms in the borazine ring. This compound is of significant interest in various fields of chemistry and materials science due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
B-Trichloro Borazole can be synthesized through several methods. One common method involves the reaction of boron trichloride (BCl₃) with ammonium chloride (NH₄Cl) in the presence of a catalyst such as iron (Fe), nickel (Ni), or cobalt (Co) at approximately 140°C . The reaction proceeds as follows: [ 3 BCl₃ + 3 NH₄Cl \rightarrow Cl₃B₃N₃H₃ + 9 HCl ]
Another method involves the reduction of trichloroborazine using lithium borohydride (LiBH₄) in polyethylene . This method is typically used in laboratory settings.
Industrial Production Methods
Industrial production of B-Trichloro Borazole often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
B-Trichloro Borazole undergoes various chemical reactions, including substitution, addition, and reduction reactions. These reactions are influenced by the presence of chlorine atoms, which make the compound highly reactive.
Common Reagents and Conditions
Substitution Reactions: B-Trichloro Borazole can undergo substitution reactions with nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi).
Addition Reactions: The compound can also participate in addition reactions with halogens and other electrophiles.
Reduction Reactions: Reduction of B-Trichloro Borazole using reducing agents like lithium borohydride (LiBH₄) can produce borazine and other reduced derivatives.
Major Products Formed
The major products formed from these reactions include various substituted borazines, borazine itself, and other boron-nitrogen compounds. The specific products depend on the reagents and reaction conditions used.
Aplicaciones Científicas De Investigación
B-Trichloro Borazole has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of boron-nitrogen polymers and other borazine derivatives.
Materials Science: B-Trichloro Borazole is a key intermediate in the production of boron nitride (BN) through chemical vapor deposition (CVD) processes. Boron nitride is a valuable material with applications in electronics, coatings, and high-temperature ceramics.
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of borazine derivatives, including B-Trichloro Borazole.
Mecanismo De Acción
The mechanism of action of B-Trichloro Borazole involves its reactivity with various nucleophiles and electrophiles. The presence of chlorine atoms on the boron atoms makes the compound highly electrophilic, allowing it to readily participate in substitution and addition reactions. The boron-nitrogen bonds in the borazine ring also contribute to its unique reactivity and stability .
Comparación Con Compuestos Similares
B-Trichloro Borazole is similar to other borazine derivatives, such as:
Borazine (B₃N₃H₆):
B-Tribromo Borazole (B₃N₃Br₃H₃): This compound is similar in structure but contains bromine atoms instead of chlorine.
Substituted Borazines: Various substituted borazines with different functional groups exhibit unique properties and reactivities, making them useful in different applications.
Propiedades
Número CAS |
72246-71-0 |
|---|---|
Fórmula molecular |
B3Cl3HN3 |
Peso molecular |
181.8 g/mol |
InChI |
InChI=1S/B3Cl3HN3/c4-3-8(5)1-7-2-9(3)6/h7H |
Clave InChI |
PVTNQLALWCJMRP-UHFFFAOYSA-N |
SMILES canónico |
[B]1N[B]N(B(N1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



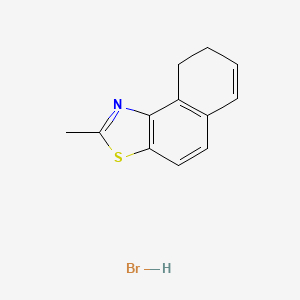

![3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13784910.png)
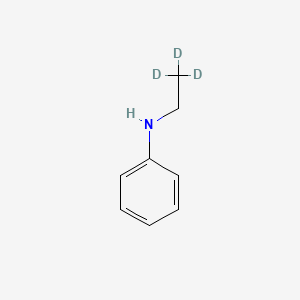
![1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane](/img/structure/B13784927.png)
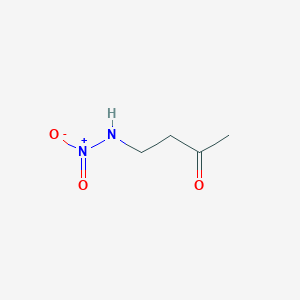
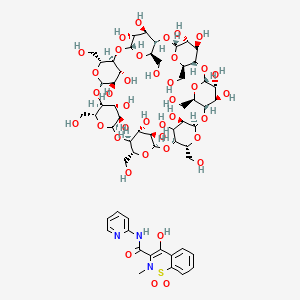
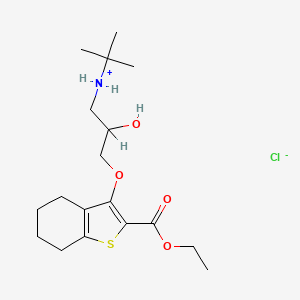
![6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B13784943.png)
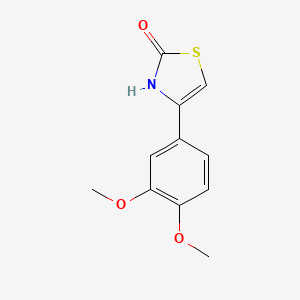
![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)
![[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene](/img/structure/B13784969.png)

